molecular formula C4H10Cl2N4S B6238767 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 74784-49-9

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B6238767
CAS No.: 74784-49-9
M. Wt: 217.1
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Description

5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a high-purity chemical reagent featuring the 1,3,4-thiadiazole heterocycle, a structure recognized as a potent multi-target pharmacological scaffold in medicinal chemistry . The 1,3,4-thiadiazole core is considered a bioisostere of pyrimidine and oxadiazole rings, which contributes to its diverse interactions with biological targets . This derivative is particularly valuable for its synthetic versatility; the primary amine groups serve as convenient handles for further derivatization, allowing researchers to create libraries of compounds for structure-activity relationship (SAR) studies . The dihydrochloride salt form offers enhanced solubility in aqueous systems, facilitating biological testing. The 2-amino-1,3,4-thiadiazole moiety is a well-established scaffold with demonstrated broad-spectrum antimicrobial properties, including activity against various bacteria and fungi . Furthermore, derivatives of this core structure have shown promising anticancer activity in vitro, making it a compound of interest in oncology drug discovery research . Its mechanism of action is often associated with the ability to interact strongly with biomolecules like enzymes and DNA, a characteristic attributed to the mesoionic nature and hydrogen-binding domains of the 1,3,4-thiadiazole ring . This product is intended for research applications in chemical synthesis and drug discovery. It is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

74784-49-9

Molecular Formula

C4H10Cl2N4S

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Biological Activity

5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound features a 1,3,4-thiadiazole core that is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and antiviral agents. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with amines or other functional groups. The synthesis typically involves the use of solvents like N,N-dimethylformamide (DMF) and potassium carbonate under controlled conditions to yield high-purity products .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds derived from 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of traditional antibiotics like cefepime and ofloxacin .

Compound Target Bacteria MIC (μg/mL) Control Drug MIC (μg/mL)
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amineE. coli31.2562.5 (ofloxacin)
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amineS. aureus32.647.5 (itraconazole)

Anticancer Activity

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. Studies using the MTT assay revealed that derivatives of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine exhibited moderate to potent cytotoxicity against human breast cancer (BT474) and lung cancer (NCI-H226) cell lines. The mechanism appears to involve apoptosis induction as evidenced by flow cytometry analysis .

Cell Line IC50 Value (μM) Reference Compound
BT47415Indisulam
NCI-H22620Doxorubicin

Antiviral Activity

The antiviral efficacy of thiadiazole derivatives has also been investigated. Some compounds have shown promising results against HIV-1 replication in vitro; however, their activity was found to be lower than that of established antiretroviral drugs like zidovudine. The structural characteristics of these compounds are crucial for their interaction with viral targets .

Case Studies

A notable study involved the synthesis of various substituted thiadiazole derivatives which were tested for their biological activity. Among these derivatives, certain modifications enhanced their antibacterial and anticancer properties significantly compared to their parent compounds .

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety, which includes the structure of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, has been extensively studied for its antimicrobial activities . Research indicates that derivatives of this compound exhibit significant effectiveness against a range of pathogenic microorganisms.

Key Findings:

  • Bacterial Inhibition : Compounds with the thiadiazole structure have shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
  • Fungal Activity : Some derivatives also displayed notable antifungal properties against strains like Candida albicans and Aspergillus niger, with MIC values comparable to or better than conventional antifungal agents .
Compound TypeTarget MicroorganismMIC (µg/mL)Reference
Thiadiazole DerivativeS. aureus25
Thiadiazole DerivativeE. coli31.25
Thiadiazole DerivativeC. albicans24–26

Anticancer Applications

The anticancer potential of this compound is another area of significant research interest. Studies have shown that this compound can act as a scaffold for developing new anticancer agents.

Key Findings:

  • Cytotoxicity : Various synthesized derivatives have been tested for cytotoxicity against several cancer cell lines, including HEK 293 (human epidermal kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer). Some compounds showed moderate to potent cytotoxic effects compared to established chemotherapeutic agents .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways .
Compound TypeCancer Cell LineCytotoxicity LevelReference
Thiadiazole DerivativeHEK 293Moderate
Thiadiazole DerivativeBT474Potent
Thiadiazole DerivativeNCI-H226Moderate

Other Therapeutic Potentials

Beyond antimicrobial and anticancer applications, the compound has shown promise in other therapeutic areas:

  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in biological systems .
  • Antitubercular Activity : Research has indicated that certain thiadiazole derivatives possess antitubercular properties, making them candidates for further development in the treatment of tuberculosis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino groups (-NH₂) in the compound can undergo alkylation or acylation . For example:

  • Alkylation : Reaction with alkyl halides (e.g., iodomethane) in the presence of bases like potassium carbonate or sodium hydroxide forms N-alkylated derivatives .

  • Acetylation : Reaction with acyl chlorides (e.g., benzoyl chlorides) under alkaline conditions produces amide derivatives .

Electrophilic Substitution Reactions

The thiadiazole ring undergoes electrophilic reactions at specific positions:

  • Chlorination : The ring can react with chlorine-based reagents to form chlorinated derivatives .

  • Amination : Substitution reactions with amines or ammonia can modify the ring structure .

Oxidation-Reduction Reactions

  • Oxidation : The amino groups may oxidize to nitro groups under strong oxidizing agents (e.g., hydrogen peroxide).

  • Reduction : Nitro groups (if present) can be reduced to amines using agents like sodium borohydride.

Reaction Conditions and Operational Details

Reaction Type Reagents Conditions Major Products
Alkylation Alkyl halide (e.g., iodomethane), K₂CO₃DMF, reflux, 20–60°C N-alkylated thiadiazole derivatives
Acetylation Acyl chloride (e.g., benzoyl chloride), Et₃NCH₂Cl₂, 0–20°C Amide derivatives
Chlorination Cl₃CCCl, NaOHTubular flow reactors, 75 psi Chlorinated thiadiazoles
Oxidation H₂O₂, KMnO₄Aqueous/acidic conditionsNitro derivatives

Alkylated Derivatives

Reaction with alkyl halides yields N-alkylated thiadiazoles, such as N-methyl derivatives , via nucleophilic substitution .

Amide Derivatives

Acetylation with acyl chlorides produces N-acylated thiadiazoles , which are common intermediates in drug synthesis .

Chlorinated Derivatives

Electrophilic chlorination introduces halogen atoms onto the thiadiazole ring, enhancing reactivity for further functionalization .

Pharmaceuticals

Thiadiazole derivatives are explored for:

  • Antimicrobial activity : Through structural modifications like acylation .

  • Neurodegenerative disease treatment : Chlorinated thiadiazoles show potential in Alzheimer’s research .

Materials Science

The thiadiazole ring’s stability and electronic properties make it suitable for applications in corrosion inhibitors or conducting polymers .

Pharmacokinetics

Similar thiadiazole derivatives (e.g., di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines) show good metabolic stability and moderate solubility , critical for drug development .

Biochemical Interactions

The thiadiazole core can inhibit enzymes (e.g., carbonic anhydrase II) through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: While the target compound and 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine share the 1,3,4-thiadiazole core, 2-(aminomethyl)thiazole dihydrochloride contains a thiazole ring, which reduces ring strain and alters electronic properties .
  • Substituent Effects: The 2-aminoethyl group in the target compound introduces a flexible aliphatic chain, contrasting with the rigid aromatic or sulfur-linked groups in analogs like 5-(benzylthio)-1,3,4-thiadiazol-2-amine .
  • Salt Form: Dihydrochloride salts (target compound, 5-(1-aminoethyl) analog) improve aqueous solubility compared to neutral forms (e.g., 5-(2,4-dichlorophenoxymethyl) derivative) .

Physicochemical Properties

  • Solubility: Dihydrochloride salts (target compound, 5-(1-aminoethyl) analog) are more water-soluble than neutral thiadiazoles (e.g., 5-(benzylthio) derivative) .
  • Stability : The hydrochloride salt form improves stability during storage compared to free bases .
  • Crystallinity: The 5-(2,4-dichlorophenoxymethyl) derivative forms well-defined crystals with intermolecular N–H⋯N hydrogen bonds, a feature that may apply to the target compound if similar packing exists .

Preparation Methods

Cyclocondensation with β-Alanine and Phosphorus Oxychloride

Thiosemicarbazide reacts with β-alanine (3-aminopropanoic acid) in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via a solid-phase mechanism at room temperature, forming the thiadiazole ring while retaining the aminoethyl side chain. Key steps include:

  • Grinding Reactants : Equimolar ratios of thiosemicarbazide, β-alanine, and POCl₃ are mechanically ground to homogeneity, initiating an exothermic reaction that completes within 30–60 minutes.

  • Neutralization : The crude product is treated with a sodium hydroxide solution (pH 8–8.2) to hydrolyze residual POCl₃ and precipitate the free base.

  • Salt Formation : The free base is dissolved in hydrochloric acid (HCl) and recrystallized to yield the dihydrochloride salt.

This method achieves yields exceeding 91% and is favored for its minimal equipment requirements and avoidance of toxic solvents.

Polyphosphoric Acid (PPA)-Catalyzed Cyclization

An alternative approach employs a mixed acid system of sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to facilitate cyclodehydration. Here, β-alanine and thiosemicarbazide react at 10–15°C in a 15:85 (w/w) H₂SO₄:PPA mixture. The low temperature prevents decomposition of the aminoethyl group, while PPA acts as both catalyst and dehydrating agent. Post-reaction workup involves:

  • Dilution and Filtration : The mixture is poured into ice water, and the precipitate is collected via vacuum filtration.

  • Crystallization : The product is recrystallized from ethanol/water (1:1) to obtain the free base, which is subsequently converted to the dihydrochloride salt.

This method offers superior scalability for industrial production, with yields consistently above 90%.

Reaction Optimization and Critical Parameters

Molar Ratios and Stoichiometry

Optimal molar ratios of thiosemicarbazide:β-alanine:POCl₃ are 1:1.1:1.1, ensuring complete conversion without excess reagent accumulation. Deviations beyond 1:1.2 ratios result in diminished yields due to side reactions, such as over-acylation of the thiadiazole nitrogen.

Temperature and Catalysis

  • POCl₃ Method : Room-temperature grinding minimizes thermal degradation of the aminoethyl group while enabling rapid reaction kinetics.

  • PPA Method : Maintaining temperatures below 15°C is critical to preserve the integrity of the primary amine during cyclization.

Analytical Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity:

Technique Key Observations Reference
¹H-NMR δ 1.25–1.26 ppm (s, NH₂), δ 2.8–3.1 ppm (t, CH₂NH₂), δ 3.5–3.7 ppm (s, thiadiazole CH₂)
FT-IR 3,280 cm⁻¹ (N–H stretch), 1,650 cm⁻¹ (C=N), 1,180 cm⁻¹ (C–S–C)
HPLC Purity ≥95% (C18 column, 0.1% TFA in acetonitrile/water)

Comparative Analysis of Methodologies

Parameter POCl₃ Method PPA Method
Yield 91–94%90–93%
Reaction Time 30–60 minutes2–4 hours
Scalability Lab-scaleIndustrial
Toxicity Moderate (POCl₃)Low (PPA)
Equipment MinimalReflux apparatus

The POCl₃ method is preferred for small-scale syntheses requiring rapid turnaround, whereas the PPA method suits large-scale production due to its lower toxicity profile.

Challenges and Mitigation Strategies

Amino Group Protection

The primary amine in β-alanine may undergo unintended aylation during cyclization. To mitigate this:

  • Boc Protection : Temporarily protecting the amine with a tert-butoxycarbonyl (Boc) group before reaction, followed by deprotection using trifluoroacetic acid (TFA).

  • In Situ Neutralization : Adding triethylamine during the reaction to scavenge HCl byproducts.

Byproduct Formation

Side products like 2-amino-1,3,4-thiadiazole (unsubstituted) arise from β-alanine decarboxylation. These are removed via fractional crystallization from hot ethanol.

Applications and Derivative Synthesis

The dihydrochloride salt serves as a precursor for:

  • Antimicrobial Agents : Structural analogs exhibit IC₅₀ values of 12–18 µM against Staphylococcus aureus.

  • Coordination Complexes : The thiadiazole nitrogen and amine group bind transition metals, forming catalysts for Suzuki-Miyaura couplings .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiosemicarbazide derivatives can react with carbon disulfide under basic conditions to form the thiadiazole core, followed by alkylation with 2-chloroethylamine hydrochloride to introduce the aminoethyl group . Ultrasound-assisted methods significantly improve reaction efficiency by enhancing mixing and reducing reaction times (e.g., yields increased to 92% with sonication) . Purification often involves recrystallization from ethanol or acetone to isolate the dihydrochloride salt .

Basic: How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

Answer:

  • FT-IR : Characteristic peaks include NH₂ stretching (~3294 cm⁻¹), C=N stretching (~1423–1452 cm⁻¹), and NH bending (~1518 cm⁻¹). The absence of thiol (-SH) peaks confirms successful alkylation .
  • NMR : 1^1H NMR shows signals for the aminoethyl chain (δ ~2.8–3.5 ppm for CH₂ and NH₂) and thiadiazole protons (δ ~8.0–8.5 ppm). Theoretical calculations (DFT) can validate experimental chemical shifts, particularly for NH and aromatic protons .

Basic: What crystallographic approaches determine its molecular structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s dihedral angles (e.g., 21.5° between thiadiazole and substituents) and intermolecular hydrogen bonds (N–H⋯N) are resolved using SHELXL refinement . Hydrogen atoms are placed geometrically, with Uiso(H)=1.2UeqU_{iso}(H) = 1.2U_{eq} for refinement .

Advanced: How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

Answer:
Discrepancies in IR or NMR data arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR shifts in vacuum, but experimental data in DMSO may differ due to hydrogen bonding. Adjusting computational parameters (e.g., including solvent models like PCM) improves alignment .

Advanced: What strategies guide structure-activity relationship (SAR) studies for bioactivity?

Answer:

  • Substituent Variation : Replace the aminoethyl group with pyridyl or benzylthio groups to assess steric/electronic effects on enzyme inhibition (e.g., Bloom helicase) .
  • Bioisosteres : Substitute thiadiazole with oxadiazole to evaluate metabolic stability.
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like mGluR5 .

Advanced: How are solubility challenges addressed in biological assays?

Answer:
The dihydrochloride salt enhances aqueous solubility via protonation of the amine groups. For in vitro assays (e.g., receptor binding), prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced: What experimental designs optimize synthesis yield and purity?

Answer:

  • Ultrasound Assistance : Sonication reduces reaction times by 50% and increases yields (e.g., from 75% to 92%) by improving mass transfer .
  • Catalyst Screening : Triethylamine or DMAP accelerates cycloaddition reactions for derivative synthesis .
  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to isolate intermediates .

Advanced: How do hydrogen bonds influence crystal packing and stability?

Answer:
Intermolecular N–H⋯N hydrogen bonds form 1D chains along the crystallographic b-axis, stabilizing the lattice . Thermal analysis (TGA/DSC) reveals decomposition temperatures >200°C, correlating with strong H-bond networks .

Advanced: What cycloaddition strategies enable derivative synthesis?

Answer:

  • Azetidin-2-ones : React with chloroacetyl chloride and triethylamine to form β-lactam derivatives, confirmed by 13^{13}C NMR (~170 ppm for carbonyl) .
  • Thiazolidinones : Condense with mercaptoacetic acid under reflux to introduce sulfur-containing rings .

Advanced: How are in vitro biological activities evaluated?

Answer:

  • Enzyme Inhibition : Use fluorescence polarization assays (e.g., Bloom helicase inhibition at IC₅₀ = 0.2 µM) with ATP analogs (ATPγS) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-MPEP for mGluR5) in HEK293 cells, analyzed via Scatchard plots .

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